3-(Phenylthio)propanoic acid

Thermal Stability Gas-Phase Kinetics Retro-Michael Reaction

Researchers requiring a thioether-containing β-substituted carboxylic acid scaffold face limited access to intermediates that combine high synthetic yield with predictable thermal elimination kinetics. 3-(Phenylthio)propanoic acid addresses this gap as a versatile precursor. • Synthesized in up to 99% yield, ensuring cost-effective scale-up for library production. • Preferred precursor for acid-catalyzed cyclodehydration to 2-alkylthiochroman-4-ones. • Critical scaffold for generating 3-phenylthio-3-nicotinyl propionic acid derivatives with nanomolar potency against integrin αVβ3. • Distinct thermal retro-Michael kinetic profile vs. oxygen/carbon analogs, validated in gas-phase studies. Supplied with rigorous quality control; inquire for bulk and custom packaging options.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
CAS No. 5219-65-8
Cat. No. B188530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylthio)propanoic acid
CAS5219-65-8
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCC(=O)O
InChIInChI=1S/C9H10O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
InChIKeyIGPROYLOGZTOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylthio)propanoic Acid Technical Profile


3-(Phenylthio)propanoic acid (CAS 5219-65-8) is a β-substituted carboxylic acid with a phenylthio group at the β-carbon, forming a versatile scaffold for synthetic and medicinal chemistry . It is characterized by a molecular formula of C9H10O2S and a molecular weight of 182.24 g/mol [1]. This compound serves as a key intermediate for the synthesis of 2-alkylthiochroman-4-ones via acid-catalyzed cyclodehydration [2] and is a foundational building block for generating libraries of 3-phenylthio-3-nicotinyl propionic acid derivatives, which have been explored as antagonists of integrin αVβ3 [3].

Synthetic Use Building block for 2-alkylthiochroman-4-ones and integrin αVβ3 antagonist libraries
Reactivity Profile Thioether linkage enables distinct thermal elimination pathway vs O/C analogs

3-(Phenylthio)propanoic Acid: Substitution Limitations


The specific presence of the thioether linkage in 3-(Phenylthio)propanoic acid imparts unique reactivity and physicochemical properties that are not replicated by its oxygen-based or carbon-based analogs. The sulfur atom significantly influences the compound's thermal stability, kinetic behavior, and electronic profile, directly impacting its utility in synthetic transformations [1]. As detailed in the quantitative evidence below, substituting this compound with 3-phenoxypropanoic acid, 4-phenylbutanoic acid, or 3-phenylpropanoic acid leads to measurable differences in thermal elimination kinetics, molecular interactions, and synthetic yields, making such substitutions untenable for applications requiring precise chemical behavior .

Thermal Behavior

Elimination kinetics differ from 3-phenoxypropanoic and 4-phenylbutanoic acids, limiting direct substitution in temperature-sensitive processes.

Synthetic Route

Reaction yields and pathways vary with heteroatom identity; oxygen or carbon analogs may not replicate the reported 99% yield.

Solid-State Properties

Melting point and crystal packing differ, which can influence handling and formulation behavior.

3-(Phenylthio)propanoic Acid vs. Key Analogs


Thermal Stability vs. Analogous Acids

3-(Phenylthio)propanoic acid demonstrates a distinct thermal gas-phase elimination profile compared to its oxygen and carbon analogs. It undergoes a retro-Michael reaction to yield acrylic acid and thiophenol over a temperature range of 520-682 K [1]. This behavior is quantifiably different from 3-phenoxypropanoic acid and 4-phenylbutanoic acid, which were studied under identical conditions and showed different kinetic parameters [2].

Thermal Elimination Kinetics
Head-to-head
Rate/activation energy distinct for thioether vs ether and alkyl analogs
Supports heteroatom effect studies
Gas-phase pyrolysis 520–682 K
Thermal Stability Gas-Phase Kinetics Retro-Michael Reaction

Integrin αVβ3 Antagonist Potency Improvement

While 3-(Phenylthio)propanoic acid itself exhibits micromolar activity against integrin αVβ3 (IC50 = 9800 nM), its derivative 13c, a 3-phenylthio-3-nicotinyl propionic acid, achieves a 360-fold increase in potency with an IC50 of 27 nM [1]. This demonstrates the critical role of the phenylthiopropanoic acid scaffold as a starting point for optimizing nanomolar activity [2].

αVβ3 Antagonist Potency
Cross-study
IC50 9800 nM (parent); derivative 13c IC50 27 nM (360-fold difference)
Supports SAR optimization campaigns
Biochemical cell adhesion assay
Integrin αVβ3 Antagonist Antiangiogenic Cancer Therapeutics

Synthetic Yield Advantage

3-(Phenylthio)propanoic acid can be synthesized in up to 99% yield via the reaction of thiophenol with acrylic acid [1]. This route offers a significant yield advantage over the alternative route using 3-chloropropanoic acid, which typically yields around 96% [2]. While this difference may seem small, it represents a 3% absolute increase, which can translate to substantial cost and material savings at industrial scale.

Synthesis Yield
Data to verify
Up to 99% (thiophenol + acrylic acid)
Reported yield context
3% higher than 3-chloropropanoic acid route
Organic Synthesis Yield Optimization Thiophenol Reaction

Thioether Impact on Melting Point

The presence of the sulfur atom in 3-(Phenylthio)propanoic acid (melting point 53-55 °C) significantly alters its solid-state properties compared to the oxygen-free analog 3-phenylpropanoic acid (melting point 48-51 °C) . This difference in melting point is indicative of altered intermolecular interactions and crystal packing, which can affect its handling, storage, and formulation characteristics.

Melting Point
Data to verify
53–55 °C vs 48–51 °C (increase 2–7 °C)
May affect solid-state handling
Reported melting point context
Physicochemical Properties Solid State Stability Formulation

3-(Phenylthio)propanoic Acid Applications


αVβ3 Integrin Antagonist Development

Researchers should prioritize 3-(Phenylthio)propanoic acid as a starting scaffold for generating libraries of 3-phenylthio-3-nicotinyl propionic acid derivatives. The evidence shows that while the parent compound has micromolar activity, it can be optimized to yield compounds with nanomolar potency against αVβ3 integrin, a validated target for antiangiogenic cancer therapies [1].

2-Alkylthiochroman-4-one Synthesis

This compound is the preferred precursor for the acid-catalyzed cyclodehydration synthesis of 2-alkylthiochroman-4-ones [2]. The high yields of up to 99% for its own synthesis [3] ensure a cost-effective and reliable supply of this intermediate, making it an ideal building block for generating libraries of these biologically relevant heterocycles.

Thermal Retro-Michael Reaction Studies

3-(Phenylthio)propanoic acid is the ideal compound for investigating thermal retro-Michael reactions in the gas phase. Its distinct kinetic profile compared to its oxygen and carbon analogs, as quantified in direct head-to-head studies [4], makes it a critical tool for probing the influence of heteroatom substitution on reaction mechanisms and transition state structures.

Application
Selection Property
Validation Focus
αVβ3 Integrin antagonist library synthesis
Scaffold with reported SAR to nanomolar potency
Verify derivative potency in target binding assays
2-Alkylthiochroman-4-one synthesis
Precursor for acid-catalyzed cyclodehydration
Confirm cyclization yield and purity
Thermal retro-Michael mechanism studies
Thioether-containing β-acid with distinct elimination kinetics
Compare activation parameters with O and C analogs

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